molecular formula C26H31FN4O3 B12366695 PI3K-IN-49

PI3K-IN-49

Cat. No.: B12366695
M. Wt: 466.5 g/mol
InChI Key: TVYUBYDWFBGMDN-MRXNPFEDSA-N
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Description

PI3K-IN-49 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which plays a crucial role in cellular functions such as growth, proliferation, and survival. This compound is particularly significant in cancer research due to its ability to inhibit the PI3K pathway, which is often dysregulated in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-49 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

    Formation of the core structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards PI3K.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound

Properties

Molecular Formula

C26H31FN4O3

Molecular Weight

466.5 g/mol

IUPAC Name

2-[[(1R)-1-[2-(4,4-dimethylpiperidin-1-yl)-3,6-dimethyl-4-oxoquinazolin-8-yl]ethyl]amino]-5-fluorobenzoic acid

InChI

InChI=1S/C26H31FN4O3/c1-15-12-18(16(2)28-21-7-6-17(27)14-19(21)24(33)34)22-20(13-15)23(32)30(5)25(29-22)31-10-8-26(3,4)9-11-31/h6-7,12-14,16,28H,8-11H2,1-5H3,(H,33,34)/t16-/m1/s1

InChI Key

TVYUBYDWFBGMDN-MRXNPFEDSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)[C@@H](C)NC3=C(C=C(C=C3)F)C(=O)O)N=C(N(C2=O)C)N4CCC(CC4)(C)C

Canonical SMILES

CC1=CC2=C(C(=C1)C(C)NC3=C(C=C(C=C3)F)C(=O)O)N=C(N(C2=O)C)N4CCC(CC4)(C)C

Origin of Product

United States

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